1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-7-1-2-9(13)8(5-7)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMUQQGUALBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action based on recent research findings.
- Chemical Formula : C₁₃H₉Cl₂O₃
- Molecular Weight : 288.11 g/mol
- CAS Number : 88686-79-7
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds containing dioxolane structures, particularly their antibacterial and antifungal properties. The specific compound has shown promising results in various assays.
Antibacterial Activity
Research indicates that derivatives of dioxolanes exhibit significant antibacterial effects against a range of pathogens. For instance, a study demonstrated that similar dioxolane compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL for the most active compounds .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625–1250 |
| Escherichia coli | Not effective |
| Pseudomonas aeruginosa | Varies |
Antifungal Activity
The antifungal potential of this compound has also been explored. In a study involving various dioxolane derivatives, it was found that many exhibited notable antifungal activity against Candida albicans. The tested compounds demonstrated MIC values indicating strong antifungal effects, with some derivatives showing complete inhibition at concentrations as low as 0.0125 mg/mL .
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0125 |
| Aspergillus niger | Varies |
The biological activity of this compound is believed to stem from its ability to interact with microbial cell membranes and inhibit essential metabolic processes. The presence of the dioxolane ring is crucial for maintaining the structural integrity necessary for biological activity.
Case Studies
- Antibacterial Screening : A series of synthesized dioxolane derivatives were evaluated for their antibacterial efficacy. Compound X (a related structure) displayed significant activity against both gram-positive and gram-negative bacteria, suggesting that modifications on the dioxolane ring can enhance antibacterial properties .
- Antifungal Evaluation : In another study focusing on antifungal activity, several dioxolane derivatives were tested against clinical isolates of fungi. The results indicated that certain substitutions on the phenyl ring dramatically increased antifungal potency compared to unsubstituted analogs .
Scientific Research Applications
Medicinal Chemistry
1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, which could be harnessed in developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Research has suggested that similar compounds may have anti-inflammatory effects, warranting investigation into this compound's potential in treating inflammatory diseases.
Agrochemical Enhancement
The compound has been identified as a penetration enhancer for herbicides and safeners. Its ability to improve the efficacy of agrochemicals is critical for agricultural applications.
- Mechanism of Action : As a penetration enhancer, it facilitates the absorption of active ingredients through plant cuticles, improving the overall effectiveness of herbicides.
- Case Study : A study demonstrated that formulations containing this compound showed increased herbicidal activity compared to standard formulations without this compound .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.
- Synthetic Pathways : Researchers have explored synthetic routes involving this compound to create novel pharmaceuticals and agrochemicals.
-
Example Reactions :
- Acylation Reactions : The dioxolane moiety can undergo acylation to yield derivatives with enhanced biological activity.
- Coupling Reactions : It can be used in coupling reactions to form larger molecular frameworks necessary for drug development.
Data Table of Applications
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
*Hypothetical data inferred from analogs.
Key Observations:
Halogenation Patterns :
- The 2,5-dichloro substitution in the target compound contrasts with 3,5-dichloro isomers (e.g., ). Chlorine at the 2,5-positions may enhance steric hindrance compared to 3,5-substitution, affecting reactivity in nucleophilic aromatic substitution .
- Trifluoromethyl groups (as in ) increase electron-withdrawing effects, accelerating reactions like Friedel-Crafts acylations but reducing solubility in polar solvents .
Dioxolan Functionality: The 1,3-dioxolan group acts as a protecting moiety for ketones, enabling selective deprotection under acidic conditions (e.g., HCl in acetone) . This contrasts with non-protected analogs like 2-chloro-1-(2,5-dimethylphenyl)ethanone (), which lack such controlled reactivity.
Thermal Stability :
- Compounds with dioxolan rings (e.g., ) typically exhibit higher thermal stability than unprotected ketones, as seen in their storage requirements (2–8°C for some derivatives) .
Preparation Methods
Synthesis Overview
The compound can be synthesized via multi-step organic reactions involving:
- Formation of the ethanone (acetophenone) derivative bearing the 2,5-dichlorophenyl group.
- Protection of the carbonyl group as a 1,3-dioxolane ring through acetalization.
Detailed Preparation Methods
Acetophenone Derivative Formation
The initial step involves synthesizing 2,5-dichloroacetophenone, which serves as the precursor for the target compound. This is typically achieved by Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3). This reaction introduces the acetyl group at the para or ortho position relative to chlorine substituents, favoring the 2,5-substitution pattern due to directing effects.
Protection of the Carbonyl as 1,3-Dioxolane
The key step to obtain 1-(2,5-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-ethanone is the protection of the ketone group by forming a cyclic acetal with ethylene glycol, generating the 1,3-dioxolane ring.
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- The 2,5-dichloroacetophenone is reacted with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.
- The reaction is typically conducted under reflux with removal of water to drive the equilibrium toward acetal formation.
- Solvents like benzene or toluene are used with a Dean-Stark apparatus to continuously remove water.
-
- The acid catalyzes the nucleophilic attack of ethylene glycol on the carbonyl carbon.
- Subsequent proton transfers and elimination of water lead to the formation of the five-membered 1,3-dioxolane ring.
Alternative Synthetic Routes and Variations
Use of Reactive Esters for Derivative Formation
Patent literature describes preparation of related 1-(2-aryl-1,3-dioxolan-2-ylmethyl) derivatives via reaction of reactive esters with nucleophiles such as 1H-1,2,4-triazoles. This method involves:
- Synthesizing reactive esters of the 2,5-dichlorophenyl dioxolane ethanone.
- Reacting these esters with nucleophilic heterocycles under controlled conditions to form substituted derivatives.
This approach underscores the versatility of the dioxolane-protected ketone intermediate in further synthetic elaborations.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 1,3-Dichlorobenzene, Acetyl chloride, AlCl3 | Introduce 2,5-dichlorophenyl acetyl group | Control of regioselectivity essential |
| 2 | Acetal Formation | Ethylene glycol, Acid catalyst, Reflux, Dean-Stark apparatus | Protect ketone as 1,3-dioxolane | Water removal drives equilibrium |
| 3 | Optional Ester Formation | Reactive ester formation for further substitution | Facilitate nucleophilic substitution | Used in derivative synthesis |
Research Findings and Considerations
- The acetalization step is reversible and sensitive to moisture; hence, rigorous water removal is critical for high yield.
- The dichlorophenyl substituents influence the electronic properties of the ketone, potentially affecting reaction rates and selectivity.
- Alternative solvents and catalysts can be employed to optimize yield and purity.
- The protected dioxolane moiety serves as a stable protecting group for the ketone during multi-step syntheses, allowing selective transformations elsewhere in the molecule.
Q & A
Q. What are the optimal synthetic routes for 1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring under Lewis acid catalysis (e.g., AlCl₃). For example, 2,5-dichlorobenzaldehyde could be acylated using a dioxolane-containing acyl chloride. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side reactions, such as over-acylation or decomposition of the dioxolane group. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- NMR : Compare experimental ¹H and ¹³C NMR spectra with predicted shifts from computational tools (e.g., ACD/Labs) or databases (NIST Chemistry WebBook). The 2,5-dichlorophenyl group will exhibit distinct aromatic proton splitting patterns, while the dioxolane moiety will show characteristic methylene protons (~4.0–5.0 ppm) .
- IR : Key peaks include C=O stretching (~1700 cm⁻¹) from the ethanone group and C-O-C vibrations (~1100 cm⁻¹) from the dioxolane ring. Cross-validate with NIST spectral data .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s geometry and vibrational modes. Compare computed IR/NMR spectra with experimental data to identify outliers. Discrepancies may arise from solvent effects or crystal packing, which can be addressed by incorporating solvation models (e.g., PCM) or solid-state simulations .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
- Process Control : Standardize reaction parameters (e.g., temperature ±1°C, anhydrous conditions) and use high-purity reagents.
- Analytical Monitoring : Employ in-situ techniques like FTIR or HPLC to track reaction progress and intermediate formation.
- Statistical Design : Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) affecting yield and purity .
Q. How can the reaction mechanism of Friedel-Crafts acylation for this compound be studied mechanistically?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled acyl chlorides to trace electrophilic substitution pathways.
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., acid catalyst concentration) to determine rate-limiting steps.
- Computational Modeling : Simulate intermediates and transition states using DFT to validate proposed mechanisms .
Q. What are the limitations of using crystallographic data to predict solid-state reactivity?
- Methodological Answer : X-ray crystallography provides static snapshots but may not capture dynamic interactions (e.g., hydrogen bonding, π-π stacking) influencing reactivity. Pair crystallographic data with molecular dynamics (MD) simulations to model lattice effects and predict degradation pathways under stress conditions (e.g., humidity, heat) .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting solubility data reported for this compound?
- Methodological Answer :
- Reproducibility : Replicate experiments using identical solvents, temperatures, and purity standards.
- Advanced Characterization : Use differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility.
- Meta-Analysis : Cross-reference data from peer-reviewed journals and standardized databases (e.g., NIST) while excluding non-peer-reviewed sources .
Q. What experimental design principles apply when studying the compound’s stability under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to buffered solutions (pH 1–13) at elevated temperatures (40–60°C) and monitor degradation via LC-MS.
- Degradation Pathways : Identify hydrolytic cleavage points (e.g., dioxolane ring opening) using kinetic modeling and Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
